Sphingofungin E

Description

Historical Context and Initial Isolation of Sphingofungin E

This compound, along with Sphingofungin F, was first brought to the scientific forefront in 1992 by a research group at Merck. thieme-connect.com These novel compounds were isolated from the fermentation broth of the fungus Paecilomyces variotii. thieme-connect.comingentaconnect.com This discovery was significant as it expanded the known members of the sphingofungin family, which were already recognized for their potent biological activities. thieme-connect.comresearchgate.net The initial isolation of this compound from Paecilomyces variotii ATCC 74097 marked a key moment in the study of natural product inhibitors of sphingolipid biosynthesis. mdpi.comacs.org

Overview of the Sphingofungin Family and its Significance as a Natural Product

The sphingofungin family comprises a group of fungal metabolites that are structurally related and act as potent inhibitors of serine palmitoyltransferase (SPT). researchgate.netthieme-connect.combeemelmanns-lab.de This enzyme catalyzes the first committed step in the biosynthesis of sphingolipids, which are essential components of eukaryotic cell membranes and play crucial roles in various cellular signaling pathways. researchgate.netnih.govresearchgate.net The ability of sphingofungins to inhibit SPT makes them valuable tools for studying the complex roles of sphingolipids in cellular function and has sparked interest in their potential therapeutic applications. researchgate.netdb-thueringen.de

The general structure of sphingofungins features a unique polyhydroxyamino acid moiety linked to a long lipid chain, bearing a resemblance to sphingosine. researchgate.net this compound and F are distinguished by the presence of a quaternary center and a trans double bond within their polyhydroxy amine scaffold. researchgate.net The intricate and stereochemically rich structures of the sphingofungin family have also made them attractive targets for total synthesis by organic chemists. thieme-connect.comresearchgate.net

Current Research Trajectories and Academic Relevance of this compound

Current research on this compound and the broader sphingofungin family is multifaceted. A significant area of investigation involves the total synthesis of these natural products. The first total synthesis of this compound was a notable achievement, confirming its absolute stereochemistry which had only been tentatively assigned at the time of its isolation. thieme-connect.com Synthetic efforts continue to evolve, with researchers developing more modular and efficient routes to access not only this compound but also other members of the family and their analogues. researchgate.netnih.gov These synthetic advancements are crucial for producing sufficient quantities of these compounds for further biological evaluation and for creating derivatives to probe structure-activity relationships. nih.gov

Another major research focus is the elucidation of the biosynthetic pathways of sphingofungins. researchgate.net Recent studies have identified the biosynthetic gene cluster responsible for sphingofungin production in fungi like Aspergillus fumigatus. researchgate.net Investigations into the biosynthesis in Paecilomyces variotii have suggested that different aminomalonate derivatives are utilized as substrates for the production of this compound and F. researchgate.netacs.org Understanding the biosynthesis provides insights into how these complex molecules are assembled in nature and opens up possibilities for bioengineering approaches to produce novel sphingofungin analogues.

The biological activity of this compound, specifically its inhibition of serine palmitoyltransferase, remains a central theme of academic inquiry. thieme-connect.commdpi.com Research has shown that while this compound is a potent inhibitor of SPT, it is less potent than other members of the family like Sphingofungin B. acs.orgdb-thueringen.de This difference in potency, despite structural similarities, drives research into the specific molecular interactions between different sphingofungins and the SPT enzyme. db-thueringen.de The study of these interactions is critical for understanding the mechanism of inhibition and for the rational design of more potent and selective inhibitors. The disruption of sphingolipid metabolism is linked to various diseases, making inhibitors like this compound valuable research tools to explore the pathological roles of sphingolipids. nih.govasm.org

Table 1: Key Research Findings on this compound

| Research Area | Key Finding | Citation |

|---|---|---|

| Isolation | First isolated from the fungus Paecilomyces variotii. | thieme-connect.comingentaconnect.com |

| Biological Activity | Potent inhibitor of the enzyme serine palmitoyltransferase (SPT). | thieme-connect.comresearchgate.netmdpi.com |

| Synthesis | The first total synthesis of this compound has been achieved, confirming its absolute stereochemistry. | thieme-connect.com |

| Biosynthesis | The biosynthesis in Paecilomyces variotii is thought to involve different aminomalonate derivatives as substrates. | researchgate.netacs.org |

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| Sphingofungin A |

| Sphingofungin B |

| Sphingofungin C |

| Sphingofungin D |

| This compound |

| Sphingofungin F |

| Myriocin (B1677593) |

| Serine |

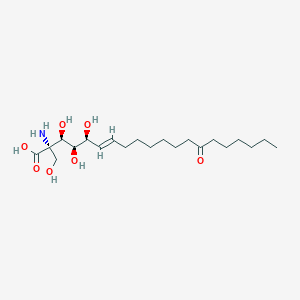

Structure

2D Structure

Properties

Molecular Formula |

C21H39NO7 |

|---|---|

Molecular Weight |

417.5 g/mol |

IUPAC Name |

(E,2S,3R,4R,5S)-2-amino-3,4,5-trihydroxy-2-(hydroxymethyl)-14-oxoicos-6-enoic acid |

InChI |

InChI=1S/C21H39NO7/c1-2-3-4-9-12-16(24)13-10-7-5-6-8-11-14-17(25)18(26)19(27)21(22,15-23)20(28)29/h11,14,17-19,23,25-27H,2-10,12-13,15,22H2,1H3,(H,28,29)/b14-11+/t17-,18+,19-,21-/m0/s1 |

InChI Key |

UKUPHONHODZPDA-RPQNWQSJSA-N |

Isomeric SMILES |

CCCCCCC(=O)CCCCCC/C=C/[C@@H]([C@H]([C@@H]([C@@](CO)(C(=O)O)N)O)O)O |

Canonical SMILES |

CCCCCCC(=O)CCCCCCC=CC(C(C(C(CO)(C(=O)O)N)O)O)O |

Synonyms |

sphingofungin E |

Origin of Product |

United States |

Natural Occurrence and Biosynthetic Pathways of Sphingofungin E

Elucidation of Producing Organisms for Sphingofungin E

This compound, a member of the sphingofungin family of natural products, is produced by certain filamentous fungi. These compounds are of significant interest due to their potent antifungal properties, which stem from their ability to inhibit serine palmitoyltransferase, a key enzyme in sphingolipid biosynthesis. researchgate.netresearchgate.net

Fungal Strains: Paecilomyces variotii and Aspergillus fumigatus

The primary producers of sphingofungins, including this compound, are fungal strains belonging to the genera Paecilomyces and Aspergillus. nih.govresearchgate.net Specifically, Paecilomyces variotii was one of the first organisms from which sphingofungins were isolated. researchgate.netresearchgate.netdb-thueringen.de Research has identified P. variotii as the source of this compound and F. db-thueringen.deresearchgate.netacs.org

Aspergillus fumigatus is another well-documented producer of sphingofungins. nih.govdb-thueringen.de While initial studies on A. fumigatus focused on sphingofungins B, C, and D, the underlying biosynthetic machinery is closely related to that responsible for this compound production in P. variotii. researchgate.netresearchgate.netacs.org The discovery of these compounds in different fungal species highlights the distribution of these biosynthetic pathways within the fungal kingdom.

Cultivation and Fermentation Strategies for this compound Production

The production of sphingofungins is achieved through fermentation of the producing fungal strains. researchgate.net While specific details for optimizing this compound production are not extensively documented in the provided results, general strategies for sphingofungin production by related fungi like A. fumigatus offer insights. These typically involve submerged culture techniques.

For instance, industrial-scale fermentation of A. fumigatus for sphingofungin production may utilize a biphasic nutrient strategy to maximize yields. This can involve an initial growth phase on a glucose-rich medium to accumulate mycelial biomass, followed by a production phase induced by a different carbon source, such as glycerol. The cultivation conditions, including media composition, pH, and temperature, are critical parameters that influence the production levels of these secondary metabolites. nih.gov

Genetic and Enzymatic Basis of this compound Biosynthesis

The biosynthesis of this compound is a complex process orchestrated by a dedicated set of genes and enzymes. The genetic blueprint for this pathway is encoded within a biosynthetic gene cluster (BGC), and the functional characterization of the enzymes encoded by this cluster has provided a detailed understanding of the molecular steps involved.

Identification of Biosynthetic Gene Clusters for this compound

The genes responsible for sphingofungin production are organized into a biosynthetic gene cluster (BGC). db-thueringen.deresearchgate.netmdpi.com In Aspergillus fumigatus, a BGC comprising nine genes, designated sphA-I, has been identified and linked to the production of sphingofungins B, C, and D. db-thueringen.de This discovery was a significant step, as the sphingofungin BGC was identified in 2022. mdpi.com While the specific BGC for this compound in Paecilomyces variotii is not explicitly detailed in the provided search results, the biosynthesis is understood to follow a similar logic. Investigations into sphingofungins E and F from P. variotii have indicated that different aminomalonate derivatives are utilized as substrates compared to those in A. fumigatus, suggesting variations within the BGCs between the two species. researchgate.netacs.org The identification of these clusters has been facilitated by genome mining and, in some cases, heterologous expression of the BGC. mdpi.commdpi.com

Characterization of Key Biosynthetic Enzymes in the this compound Pathway

The biosynthesis of the sphingofungin core structure involves a series of enzymatic reactions. The pathway is initiated by the condensation of a polyketide chain with an amino acid-derived unit. researchgate.netacs.org

The initial step in the biosynthesis of sphingofungins is the formation of a C18 polyketide backbone. db-thueringen.deresearchgate.net This reaction is catalyzed by a Polyketide Synthase (PKS), which in Aspergillus fumigatus is named SphB. nih.govresearchgate.netdb-thueringen.de SphB is a multi-domain enzyme that iteratively condenses acetyl-CoA and malonyl-CoA units to assemble the polyketide chain. db-thueringen.de In vitro biochemical characterization of PKS components has been crucial in understanding their function. nih.govfrontiersin.org The polyketide synthase SphB, along with the aminotransferase SphA, generates the first intermediate in the pathway. nih.govresearchgate.net The PKS SphB is located in the cytosol of the fungal cell. researchgate.net

Table 1: Key Enzymes in Sphingofungin Biosynthesis

| Enzyme | Gene | Function | Cellular Localization (in A. fumigatus) |

| Polyketide Synthase | sphB | Synthesizes the C18 polyketide backbone. nih.govresearchgate.netdb-thueringen.de | Cytosol researchgate.net |

| Aminotransferase | sphA | Catalyzes the condensation of the polyketide with aminomalonate. nih.govresearchgate.netdb-thueringen.de | Cytosol nih.gov |

| 3-Ketoreductase | sphF | Reduces the 3-keto group of the initial intermediate. nih.govresearchgate.netdb-thueringen.de | ER-derived vesicles nih.gov |

| P450 Monooxygenase | sphH | Involved in further modification of the sphingofungin backbone. nih.govresearchgate.netdb-thueringen.de | ER-derived vesicles nih.gov |

| Monooxygenase | sphC | Responsible for C-4 hydroxylation. nih.govresearchgate.net | Cytosol nih.gov |

| Acetyltransferase | sphE | Catalyzes the acetylation to form sphingofungin C. nih.govresearchgate.netdb-thueringen.de | ER and ER-derived vesicles nih.gov |

Role of Aminotransferase (SphA)

A pivotal enzyme in the sphingofungin biosynthetic pathway is the aminotransferase SphA. vulcanchem.comnih.gov This enzyme is responsible for a crucial condensation reaction. Specifically, SphA catalyzes the transfer of an aminomalonate unit to a polyketide precursor that has been synthesized by a polyketide synthase (PKS), SphB. db-thueringen.deuniprot.org This reaction forms 3-keto-presphingofungin, a key intermediate in the pathway. db-thueringen.deuniprot.org

Interestingly, studies have revealed a dual functionality for SphA. nih.govresearchgate.net Besides its role in sphingofungin synthesis, SphA can also participate in sphingolipid biosynthesis, demonstrating the intricate cross-interaction between these two metabolic pathways. nih.govresearchgate.net This dual role is thought to be a self-resistance mechanism, helping the fungus to mitigate the toxic effects of the sphingofungins it produces. nih.gov The substrate specificity of SphA is a key determinant of the final sphingofungin variant produced. For instance, the use of aminomalonate by SphA in Aspergillus fumigatus leads to the production of sphingofungins B and C. uniprot.org In contrast, investigations into this compound and F from Paecilomyces variotii suggest that different aminomalonate derivatives are utilized as substrates in their biosynthesis. researchgate.netacs.org

Involvement of other modifying enzymes (e.g., SphF, SphH, SphE, SphC)

Following the initial condensation reaction catalyzed by SphA, a series of modifying enzymes further elaborates the sphingofungin backbone. These enzymes, encoded by genes within the same biosynthetic cluster, perform specific chemical transformations to yield the final sphingofungin products.

SphF (3-ketoreductase): This enzyme reduces the C-3 ketone group of 3-keto-presphingofungin to produce presphingofungin. db-thueringen.deresearchgate.net Like SphA, SphF has also been shown to have a dual function, playing a role in both sphingofungin and sphingolipid biosynthesis, contributing to the fungus's self-resistance. nih.govresearchgate.net

SphH (P450 monooxygenase): This cytochrome P450 monooxygenase is responsible for introducing hydroxyl groups at specific positions on the sphingofungin scaffold. vulcanchem.comdb-thueringen.de For example, SphH converts presphingofungin into sphingofungin B1. uniprot.orguniprot.org

SphE (Acetyltransferase): SphE is an acetyltransferase that catalyzes the O-acetylation of a hydroxyl group. db-thueringen.deuniprot.org Specifically, it acetylates the C-5 hydroxyl group of sphingofungin B to form sphingofungin C. uniprot.org

SphC (Monooxygenase): This monooxygenase is responsible for the hydroxylation at the C-4 position. nih.govdb-thueringen.de It can convert presphingofungin to sphingofungin B2 and sphingofungin B1 to sphingofungin B. uniprot.orguniprot.org

The coordinated action of these enzymes is essential for the production of the diverse range of sphingofungin structures.

Precursor Incorporation Studies in this compound Biosynthesis (e.g., Aminomalonate)

Precursor incorporation studies have been instrumental in elucidating the building blocks of sphingofungins. A key finding from these studies is the crucial role of the uncommon amino acid, aminomalonate, as a precursor. researchgate.netacs.orgnih.gov In vitro analyses have demonstrated that the biosynthesis of sphingofungins commences with the condensation of a C18 polyketide with aminomalonate. researchgate.netacs.org

The specific derivatives of aminomalonate used as substrates appear to be a key factor in the structural diversity of the sphingofungin family. researchgate.netacs.org While the biosynthesis of sphingofungins B, C, and D in Aspergillus fumigatus utilizes aminomalonate, the production of this compound and F by Paecilomyces variotii is thought to involve different aminomalonate derivatives. researchgate.netacs.org This highlights the metabolic flexibility within different fungal species to produce a range of related, yet distinct, bioactive compounds.

Subcellular Localization and Compartmentalization of this compound Biosynthesis

The biosynthesis of sphingofungins is a spatially organized process within the fungal cell, involving multiple subcellular compartments. nih.govresearchgate.net Studies in Aspergillus fumigatus have revealed that the enzymes of the sphingofungin biosynthetic pathway are localized to the cytosol, the endoplasmic reticulum (ER), and ER-derived vesicles. nih.govresearchgate.netresearchgate.net

This compartmentalization is believed to be crucial for the efficiency and regulation of the pathway, as well as for managing the toxicity of the intermediates and final products. researchgate.net The initial steps, including the formation of the polyketide chain by SphB and its condensation with aminomalonate by SphA, occur in the cytosol. nih.gov Subsequent modification steps catalyzed by enzymes like SphF, SphH, and SphE take place in the ER and ER-derived vesicles. nih.gov Interestingly, the enzyme SphC, which carries out a late-stage hydroxylation, is found in the cytosol. nih.gov This dynamic localization of biosynthetic enzymes across different cellular compartments underscores the complexity of secondary metabolite production in fungi. nih.govresearchgate.net The co-localization of some sphingofungin biosynthetic enzymes with components of the sphingolipid biosynthesis pathway in the ER further supports the idea of a close metabolic interplay and a sophisticated self-resistance mechanism. nih.govresearchgate.net

Regulation of this compound Biosynthesis

The production of secondary metabolites like this compound is tightly regulated within the producing organism. While the specific regulatory mechanisms governing this compound biosynthesis are still under investigation, insights can be drawn from the study of the sphingofungin biosynthetic cluster in Aspergillus fumigatus.

In A. fumigatus, the expression of the sphingofungin biosynthetic genes is positively regulated by a cluster-specific transcription factor, SphG. uniprot.orguniprot.org This transcription factor likely plays a key role in activating the entire gene cluster in response to specific developmental or environmental cues.

Furthermore, the regulation of sphingolipid biosynthesis itself is intricately controlled, and this can indirectly influence the production and effects of this compound. In yeast, the TOR (Target of Rapamycin) signaling pathways, TORC1 and TORC2, are known to regulate sphingolipid metabolism. nih.gov These pathways control the activity of Orm proteins, which are negative regulators of serine palmitoyltransferase (SPT), the target of sphingofungins. nih.gov This complex regulatory network ensures that sphingolipid homeostasis is maintained, a process that is challenged by the production of SPT inhibitors like the sphingofungins. The dual functionality of enzymes like SphA and SphF, participating in both sphingofungin and sphingolipid biosynthesis, represents a novel self-defense mechanism that is likely also subject to regulation. nih.govresearchgate.net

Molecular Mechanisms of Action of Sphingofungin E

Inhibition of Serine Palmitoyltransferase (SPT) by Sphingofungin E

Serine palmitoyltransferase (SPT) is a crucial enzyme in the biosynthesis of sphingolipids, a class of lipids that are integral structural components of eukaryotic cell membranes and also function as signaling molecules. researchgate.netacs.orgwikipedia.org SPT catalyzes the condensation of L-serine and palmitoyl-CoA to form 3-ketodihydrosphingosine. asm.orgfrontiersin.org In eukaryotes, this enzyme is a heterodimeric protein complex located in the endoplasmic reticulum membrane. asm.orgnih.gov

This compound, like other sphingofungins, acts as a potent inhibitor of SPT. researchgate.netdb-thueringen.de This inhibition disrupts the entire downstream pathway of sphingolipid synthesis, leading to a range of cellular effects. The structural similarity of sphingofungins to sphinganine, an intermediate in the sphingolipid pathway, is thought to contribute to their inhibitory activity. researchgate.net

Detailed Enzymatic Inhibition Kinetics and Binding Studies of this compound

The inhibitory action of sphingofungins on SPT has been characterized through kinetic studies. While specific kinetic data for this compound is not extensively detailed in the provided results, the general mechanism for related inhibitors like myriocin (B1677593) involves slow-binding inhibition. dntb.gov.ua This type of inhibition is characterized by an initial weak binding of the inhibitor to the enzyme, followed by a slower isomerization to a more tightly bound complex. dntb.gov.ua

For a related inhibitor, a one-step slow-binding mechanism was proposed, competitive with respect to L-serine. dntb.gov.ua The kinetic constants for this inhibitor were determined as:

k1 : 0.27 x 103 M-1s-1

k2 : 1.8 s-1

t1/2 for dissociation : 6.3 minutes

Ki : 7 µM dntb.gov.ua

It is important to note that different sphingofungin derivatives exhibit varying levels of inhibitory activity. For instance, this compound, which possesses a hydroxymethyl group at the C-2 position similar to myriocin, showed less inhibitory activity against Saccharomyces cerevisiae SPT both in vitro and in vivo when compared to Sphingofungin B. db-thueringen.de This suggests that subtle structural differences can significantly impact the kinetics of inhibition.

Table 1: General Types of Reversible Enzyme Inhibition

| Inhibition Type | Effect on Km | Effect on Vmax | Inhibitor Binding Site |

|---|---|---|---|

| Competitive | Increases | No effect | Free enzyme (E) |

| Uncompetitive | Decreases | Decreases | Enzyme-substrate complex (ES) |

| Non-competitive | No effect | Decreases | Both E and ES with equal affinity |

This table provides a general overview of reversible enzyme inhibition kinetics. wikipedia.orgsci-hub.seucdavis.edu

Structural Insights into this compound-SPT Interactions

Studies on myriocin reveal that it initially forms an external aldimine with the pyridoxal-5'-phosphate (PLP) cofactor at the active site of SPT. acs.org This initial complex is responsible for the high affinity of the inhibitor for the enzyme. Subsequently, this complex undergoes a "retro-aldol-like" cleavage, generating a C18 aldehyde. This aldehyde then acts as a suicide inhibitor by covalently modifying a key catalytic lysine (B10760008) residue in the active site of SPT. acs.org This dual mechanism of action explains the potent and long-lasting inhibition observed with myriocin. acs.org

Given the structural similarities between this compound and myriocin, particularly the amino alcohol headgroup, it is plausible that this compound follows a comparable mechanism of inhibition involving interaction with the PLP cofactor and the catalytic lysine residue within the SPT active site. db-thueringen.detandfonline.com The structure of the SPT active site, which accommodates both L-serine and the long-chain acyl-CoA substrate, is formed by the interface of the SPTLC1 and SPTLC2 subunits. nih.gov

This compound Modulation of Sphingolipid Metabolism

By inhibiting the first committed step in sphingolipid biosynthesis, this compound profoundly alters the entire metabolic pathway. researchgate.netacs.org This disruption leads to a cascade of downstream effects, including the accumulation of certain metabolic intermediates and the depletion of essential complex sphingolipids.

Disruption of Membrane Integrity in Target Organisms by this compound

Sphingolipids are fundamental components of cellular membranes, contributing to their structural integrity and fluidity. wikipedia.org The inhibition of their synthesis by this compound leads to a depletion of these essential lipids, which in turn disrupts membrane integrity. tandfonline.com

Studies on the effects of cell-free supernatant from Bacillus amyloliquefaciens, which contains this compound, on the fungus Fusarium oxysporum f. sp. niveum have demonstrated this disruption. tandfonline.comfigshare.com Electron microscopy revealed significant morphological changes in the treated fungal cells, including:

Concave formations on the conidial surface. tandfonline.com

Disruption of cell walls and membranes. tandfonline.com

Leakage of intracellular contents. tandfonline.com

Aggregation of organelles. tandfonline.com

Confocal laser scanning microscopy further confirmed that the supernatant containing this compound damaged the membrane integrity of the target organism. tandfonline.com This loss of membrane integrity is a key factor in the antifungal activity of this compound. tandfonline.com

This compound Influence on Cellular Signaling Pathways

Sphingolipids and their metabolites are not merely structural molecules; they are also critical players in a multitude of cellular signaling pathways that regulate processes such as cell growth, differentiation, apoptosis, and stress responses. mdpi.comwordpress.com By altering the balance of these bioactive lipids, this compound can indirectly influence these signaling cascades.

The inhibition of SPT by this compound leads to a decrease in the levels of downstream sphingolipids, including ceramide, sphingosine, and sphingosine-1-phosphate (S1P), all of which are potent signaling molecules. mdpi.comwordpress.com For example, ceramide is known to be involved in pro-apoptotic signaling pathways. researchgate.net Conversely, S1P often promotes cell survival and proliferation. mdpi.com

The precise downstream signaling consequences of this compound treatment will depend on the specific cellular context and the intricate interplay of the various sphingolipid-dependent pathways. For instance, the modulation of sphingolipid metabolism has been linked to the activity of signaling pathways such as the c-Jun N-terminal kinase (JNK) pathway and the PI3K-Akt pathway. mdpi.com

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| 1-deoxy-sphinganine |

| 3-ketodihydrosphingosine |

| Ceramide |

| L-serine |

| Myriocin |

| Palmitoyl-CoA |

| Sphinganine |

| Sphingofungin B |

| This compound |

| Sphingosine |

Effects on Sphingolipid-Mediated Signaling Cascades

This compound, like other members of the sphingofungin family, exerts its primary effect by inhibiting serine palmitoyltransferase (SPT). researchgate.netresearchgate.netresearchgate.net SPT is the critical, rate-limiting enzyme that catalyzes the first step in the de novo biosynthesis of sphingolipids—the condensation of L-serine and palmitoyl-CoA to form 3-ketosphinganine. vulcanchem.comnih.govasm.org By blocking this initial step, this compound effectively shuts down the entire downstream production of a cascade of essential lipids and signaling molecules.

Sphingolipids are not merely structural components of eukaryotic cell membranes; they are pivotal players in a multitude of cellular processes, including signal transduction, cell-cell communication, differentiation, and apoptosis. nih.govasm.orgresearchgate.net The disruption of sphingolipid homeostasis leads to significant dysregulation of these signaling pathways. The balance between key sphingolipid metabolites, particularly ceramide and sphingosine-1-phosphate (S1P), is crucial for determining cell fate. dovepress.com Ceramide is widely recognized as a pro-apoptotic and anti-proliferative signaling molecule, while S1P typically promotes cell survival, proliferation, and mitosis. dovepress.com Inhibition of SPT by this compound prevents the formation of these downstream metabolites, profoundly altering the cell's signaling environment and ability to maintain homeostasis. dovepress.com

Table 1: Key Molecules in Sphingolipid Signaling Affected by this compound This table is interactive. You can sort and filter the data.

Induction of Apoptosis Pathways in Target Cells by this compound

The disruption of sphingolipid metabolism is a potent trigger for programmed cell death, or apoptosis. researchgate.net While direct studies on this compound are specific, the mechanisms can be inferred from the known consequences of SPT inhibition. The accumulation of certain precursors or the depletion of essential complex sphingolipids can initiate apoptotic signaling. A primary mechanism involves the alteration of the balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate. dovepress.com

This compound Effects on Cell Cycle Progression

Sphingolipid biosynthesis is intrinsically linked to the regulation of the cell cycle. asm.org The inhibition of this pathway by compounds like this compound can lead to cell cycle arrest. Studies on the fungus Aspergillus nidulans have demonstrated that the pharmacological inhibition of inositol (B14025) phosphorylceramide (IPC) synthase, an enzyme downstream of SPT, causes cells to arrest in the G1 phase of the cell cycle. nih.gov This arrest is believed to be caused by the resulting accumulation of the upstream metabolite, ceramide. nih.gov

Ceramide has been identified as a second messenger in stress responses that can halt cell cycle progression. nih.gov Treating cells with a synthetic ceramide analog has been shown to be sufficient to induce G1 arrest. nih.gov Therefore, by inhibiting SPT, this compound disrupts the production of complex sphingolipids that are necessary for processes like establishing and maintaining cell polarity, which is required for cell division. nih.gov The resulting imbalance in sphingolipid metabolites likely activates cell cycle checkpoints, preventing the cell from proceeding from G1 to the S (synthesis) phase, effectively halting proliferation. nih.govfrontiersin.org

Investigating Off-Target Effects and Selectivity of this compound

A critical aspect of inhibitor research is understanding its selectivity for the intended target and identifying potential off-target effects. The primary target of this compound is serine palmitoyltransferase (SPT). researchgate.netresearchgate.net However, because the sphingolipid biosynthesis pathway is highly conserved among eukaryotes, from fungi to mammals, there is a potential for inhibitors to affect host cells, not just the intended fungal pathogen. nih.govnih.gov

Research suggests that structural differences between SPT enzymes in different organisms can be exploited to achieve selectivity. asm.org For instance, eukaryotic SPT is typically a membrane-bound heterodimer, whereas prokaryotic SPT is a soluble homodimer. asm.org Even among eukaryotes, variations exist. The inhibitory activity of different sphingofungin derivatives has been shown to vary significantly against SPTs from different organisms, such as bacteria versus fungi. asm.orgdb-thueringen.de For example, modifications to the sphingofungin structure, such as C-2 hydroxymethylation, enhance activity against bacterial SPT but not against the fungal SPT from S. cerevisiae. db-thueringen.de This highlights that the specific structure of this compound, which contains a quaternary carbon center, likely contributes to its unique activity and selectivity profile. researchgate.net

To systematically investigate off-target effects, modern methodologies can be employed. Transcriptomic profiling (RNA-seq) can reveal unintended changes in gene expression pathways, while chemical proteomics using activity-based probes can map other enzyme interactions within the cell. Such studies are crucial for determining the broader cellular impact of this compound beyond its direct inhibition of SPT.

Mechanisms of Self-Resistance in Sphingofungin-Producing Organisms

Fungi that produce toxic secondary metabolites must evolve mechanisms to avoid self-poisoning. Organisms that produce sphingofungins, such as Aspergillus fumigatus and Paecilomyces variotii, have developed sophisticated self-resistance strategies. researchgate.netnih.gov General resistance mechanisms in fungi can include efflux pumps to secrete the toxin, enzymatic detoxification, or duplication/mutation of the target enzyme. db-thueringen.deasm.org

However, recent research on sphingofungin biosynthesis in A. fumigatus has uncovered a novel and elegant mechanism of self-resistance. researchgate.netnih.gov It was discovered that two enzymes within the sphingofungin biosynthetic gene cluster, the aminotransferase SphA and the 3-ketoreductase SphF, are bifunctional. nih.govresearchgate.net In addition to their role in producing the sphingofungin molecule, they can also participate in the host's own sphingolipid biosynthesis pathway. researchgate.netnih.gov Specifically, SphA can function as an SPT, and SphF can act as a 3-ketosphinganine reductase, effectively creating a metabolic bypass. nih.govdb-thueringen.de This dual function allows the fungus to continue producing essential sphingolipids for its own viability even while it is synthesizing a potent SPT inhibitor, thus antagonizing the toxic effects of its own metabolite. nih.govresearchgate.netasm.org This represents a unique strategy where biosynthetic enzymes double as a self-protection mechanism. nih.govasm.org

Table 2: Self-Resistance Mechanisms in Sphingofungin Producers This table is interactive. You can sort and filter the data.

Biological Activities and Cellular Effects of Sphingofungin E

Antifungal Activities of Sphingofungin E in Vitro

The primary biological activity attributed to the sphingofungin family is its ability to inhibit the growth of various fungal species. This activity stems directly from the disruption of sphingolipid homeostasis, which is critical for fungal cell integrity, signaling, and growth.

Spectrum of Activity Against Pathogenic Fungi (e.g., Candida spp., Aspergillus fumigatus, Saccharomyces cerevisiae)

The sphingofungin family, including this compound, exhibits activity against a range of pathogenic fungi. As inhibitors of sphingolipid synthesis, these compounds are effective against fungi where this pathway is essential. While specific Minimum Inhibitory Concentration (MIC) values for this compound are not extensively documented in publicly available literature, the general activity of the sphingofungin class has been established against several key fungal pathogens. nih.gov The yeast Saccharomyces cerevisiae is commonly used in studies to evaluate the in vivo effects of these inhibitors. nih.gov The activity of sphingofungins has been noted against clinically relevant species such as Candida and Aspergillus. nih.gov For instance, certain synthetic inhibitors of sphingolipid synthesis have demonstrated efficacy against Candida species and Aspergillus fumigatus. nih.gov

Table 1: Reported Antifungal Spectrum of the Sphingofungin Family and Related Sphingolipid Inhibitors This table summarizes the general antifungal activity of the broader class of sphingolipid synthesis inhibitors, including sphingofungins, against various fungal species.

| Fungal Species | Activity Reported for Sphingolipid Inhibitors |

| Candida spp. | Yes nih.gov |

| Aspergillus fumigatus | Yes nih.govmdpi.com |

| Saccharomyces cerevisiae | Yes nih.gov |

| Cryptococcus neoformans | Yes nih.gov |

| Histoplasma capsulatum | Yes nih.gov |

Note: This table reflects the general activity of the compound class. Specific quantitative data for this compound is limited.

Morphological and Ultrastructural Changes in Fungi Induced by this compound

Inhibition of serine palmitoyltransferase by this compound leads to a depletion of complex sphingolipids, which are vital for the structural integrity of the fungal cell wall and plasma membrane. This disruption is expected to cause significant morphological and ultrastructural abnormalities. Electron microscopy studies on fungi treated with various chemical agents reveal common patterns of cellular damage, including alterations to the cell wall structure, changes in cytoplasm density, and damage to organelles. nih.gov

While specific ultrastructural studies on this compound are not detailed in the available literature, treatment with agents that disrupt cell wall or membrane synthesis typically results in observable changes. scielo.br These can include a compromised cell wall, malformed hyphae, and disorganization of internal cellular components. nih.govresearchgate.net The study of fungal ultrastructure through techniques like transmission electron microscopy (TEM) is a key method for observing such changes and understanding the mechanisms of antifungal agents. frontiersin.orgnih.gov Given its mechanism, this compound would likely induce defects in membrane organization and cell wall synthesis, leading to cell lysis and death.

Combinatorial Effects of this compound with Other Antifungal Agents

Combining antifungal agents with different mechanisms of action is a recognized strategy to enhance efficacy, broaden the spectrum of activity, and overcome resistance. plos.orgnih.govmdpi.compharmascigroup.us A common approach involves pairing an agent that targets the cell membrane, such as an azole like Fluconazole, with one that targets the cell wall, like an echinocandin. nih.gov This can result in a synergistic or additive effect, where the combined impact is greater than the sum of the individual effects. plos.org

There is a lack of specific research in the reviewed literature examining the combinatorial effects of this compound with other established antifungal drugs. However, the potential for synergy exists. For example, by weakening the cell membrane through the depletion of sphingolipids, this compound could potentially increase the susceptibility of a fungus to other drugs that target cell wall synthesis or other intracellular processes. The synergistic potential of various natural compounds with commercial antifungals like Fluconazole and Micafungin is an active area of research. plos.orgnih.gov

Antiprotozoal Activities of this compound

The sphingolipid biosynthesis pathway is conserved across many eukaryotes, including protozoan parasites. This makes the pathway a potential target for developing antiprotozoal drugs. core.ac.uk

Efficacy against Protozoan Parasites

Protozoan parasites such as Plasmodium, Leishmania, and Trypanosoma are responsible for major diseases worldwide, and there is a continuous search for new therapeutic agents to combat them. bioline.org.brmdpi.comcore.ac.uknih.gov While some members of the sphingofungin family have been tested for antiparasitic activity, there is no specific data available in the searched literature regarding the efficacy of this compound against protozoan parasites. The investigation of natural products for antiprotozoal activity is a promising field of research. semanticscholar.org

Cellular Disruptions in Protozoa Mediated by this compound

The mechanism of cellular disruption by this compound in protozoa can be inferred from its known target, serine palmitoyltransferase. Sphingolipids are essential for many protozoa. physiology.org For example, the synthesis of inositol (B14025) phosphorylceramide is crucial for trypanosomatids like Leishmania and Trypanosoma. core.ac.uk In Giardia, sphingolipid synthesis genes are involved in critical life cycle processes like encystation. nih.gov

By inhibiting the first step of sphingolipid synthesis, this compound would be expected to disrupt the production of these vital lipids. This would lead to compromised membrane integrity, defects in cell division, and interference with signaling pathways that rely on sphingolipid-rich membrane domains. Ultimately, the inability to synthesize essential sphingolipids would likely be lethal to the parasite. core.ac.uk

Antiproliferative Effects of this compound in Cell Lines

The inhibition of sphingolipid biosynthesis by sphingofungins can lead to antiproliferative effects, making them subjects of investigation in cancer research. Sphingolipids are not only structural components of cell membranes but also play critical roles in cell signaling, differentiation, and apoptosis. Dysregulation of sphingolipid metabolism is linked to various diseases, including cancer. nih.gov

While specific studies focusing exclusively on the antiproliferative effects of this compound on HeLa and 4T1 cell lines are not extensively detailed in the provided search results, the broader context of related compounds and general screening of natural products provides insight. For instance, various derivatives and natural products are routinely evaluated for their antiproliferative activity against a panel of cancer cell lines, which often includes HeLa (cervical cancer) and 4T1 (murine breast cancer). scielo.org.mxmedigraphic.comnih.gov The antiproliferative effects are typically quantified by metrics such as the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition) values. mdpi.comnih.gov

The general approach involves treating cancer cell lines with the compound of interest and measuring cell viability or proliferation using assays like the MTT colorimetric method. nih.gov For example, studies on other compounds have demonstrated significant growth inhibitory effects against HeLa and 4T1 cells. scielo.org.mxmedigraphic.com This foundational research underscores the importance of screening novel compounds like this compound against these and other cancer cell lines to determine their potential as anticancer agents.

Table 1: Representative Antiproliferative Activity of Compounds in Cancer Cell Lines This table is illustrative and based on general findings for various compounds, as specific data for this compound was not available in the search results.

For inhibitors of sphingolipid biosynthesis like the sphingofungins, the level of dependence of a particular cell line on the de novo sphingolipid pathway could be a determinant of its sensitivity. researchgate.net For example, some cancer cell lines might exhibit a greater reliance on this pathway for survival and proliferation, making them more susceptible to SPT inhibitors.

Studies on other compounds have consistently shown differential effects across various cancer cell lines. mdpi.commdpi.com For instance, the sensitivity of cell lines to certain agents can differ by orders of magnitude. mdpi.com Investigating the differential sensitivity of a broad panel of cancer cell lines, such as those available through the Cancer Cell Line Encyclopedia (CCLE), to this compound would be a critical step in understanding its potential therapeutic window and identifying cancer types that are most likely to respond. depmap.org

Table 2: Illustrative Differential Sensitivity of Cancer Cell Lines to a Hypothetical Agent This table illustrates the concept of differential sensitivity, as specific data for this compound was not available.

Evaluation in Various Cancer Cell Lines (e.g., HeLa, 4T1)

Immunomodulatory Effects of this compound in Experimental Models

While direct experimental evidence for the immunomodulatory effects of this compound is not detailed in the provided search results, the known roles of sphingolipids in immunity suggest a strong possibility for such activity. researchgate.net For example, sphingosine-1-phosphate (S1P), a downstream product of sphingolipid metabolism, is a critical signaling molecule in the immune system, regulating lymphocyte trafficking, macrophage activation, and granuloma formation. nih.gov Inhibition of the initial step of sphingolipid synthesis by this compound would invariably affect the levels of S1P and other immunologically active sphingolipids.

Chemical Synthesis and Structural Modifications of Sphingofungin E

Total Synthesis Approaches for Sphingofungin E

The journey to conquer the total synthesis of this compound has led to the development of several elegant and efficient strategies. These approaches often showcase the power of modern synthetic organic chemistry in assembling complex natural products.

Retrosynthetic Analysis and Key Disconnections of this compound

A common retrosynthetic strategy for this compound involves disconnecting the molecule into two main fragments: a highly functionalized polar "head" group containing the contiguous stereocenters and a lipophilic "tail" portion. thieme-connect.com For instance, one approach envisions a disconnection to a known phosphonium (B103445) salt, representing the tail, and a polar head fragment bearing four contiguous chiral centers. thieme-connect.com This polar head is further simplified through a series of transformations, ultimately tracing back to a readily available chiral starting material. thieme-connect.com Another retrosynthetic plan for a protected form of this compound also identifies a key disconnection between a highly functionalized fragment and a known C12 hydrophobic segment. nih.gov

Stereoselective Construction of Chirality Centers in this compound

The presence of multiple contiguous stereocenters in this compound presents a significant synthetic challenge. Chemists have employed a variety of stereoselective methods to control the absolute and relative stereochemistry of these centers.

L-(+)-Tartaric Acid as a Chiral Precursor: The first total synthesis of this compound utilized L-(+)-tartaric acid as the starting material. thieme-connect.com This synthesis featured a substrate-controlled asymmetric dihydroxylation and a regiospecific epoxide formation to construct the contiguous chiral centers. thieme-connect.com The Baylis-Hillman reaction of an aldehyde derived from L-(+)-tartaric acid was a key step in this approach. thieme-connect.com

D-Glucose as a Chiral Pool Starting Material: An alternative total synthesis of this compound commences from D-glucose. acs.org This strategy establishes a novel synthetic pathway to sphingofungins and their analogs. acs.org A key transformation in this synthesis is the Overman rearrangement of an allylic trichloroacetimidate (B1259523) derived from diacetone-D-glucose to generate a tetra-substituted carbon with a nitrogen substituent. acs.orgoup.comoup.com

Overman Rearrangement: The acs.orgacs.org-sigmatropic rearrangement of an allylic trichloroacetimidate, known as the Overman rearrangement, has proven to be a powerful tool for the stereoselective introduction of a nitrogen-bearing quaternary carbon. This method has been successfully applied in the total synthesis of this compound starting from aldohexoses like D-glucose. acs.orgoup.comoup.com

Antipodal Stereoselective Dihydroxylations: Another successful approach involves the use of antipodal stereoselective dihydroxylations to construct the diol functionalities in this compound. nih.govjst.go.jp This strategy allowed for the synthesis of both this compound and its 4,5-di-epi-sphingofungin E from a common intermediate. nih.govjst.go.jp

Strategies for Constructing the Quaternary Carbon Stereocenter of this compound

The C2 quaternary stereocenter, bearing an amino group, is a hallmark of this compound's structure and a significant hurdle in its synthesis. semanticscholar.org

acs.orgacs.org-Sigmatropic Rearrangements: As mentioned earlier, the Overman rearrangement is a key strategy for constructing this nitrogen-substituted quaternary center. acs.orgoup.comoup.com Another acs.orgacs.org-sigmatropic rearrangement, that of an allylic thiocyanate, has also been employed to build this challenging stereocenter in a protected form of this compound. nih.gov

Rh(II)-Catalyzed C-H Amination: A stereoselective total synthesis of myriocin (B1677593), a structurally related compound, utilized a Du Bois Rh(II)-catalyzed C-H amination followed by alkylation to construct the quaternary chiral center. nii.ac.jp This methodology is also considered a viable approach for the synthesis of this compound. nii.ac.jp

Remote C-H Functionalization: A novel strategy for the construction of the quaternary carbon stereocenter of α-tertiary amines involves a site-selective C-H functionalization. kyoto-u.ac.jp This method utilizes an alkoxy radical-triggered 1,5-hydrogen atom transfer (1,5-HAT) reaction of a conformationally fixed spiro-compound derived from trishydroxymethylaminomethane (Tris). kyoto-u.ac.jp

Semisynthesis of this compound and Related Analogues

Information specifically on the semisynthesis of this compound is limited in the provided search results. However, the modular nature of many total synthesis approaches suggests the potential for semisynthetic modifications. For example, the synthesis of sphingofungin A and B from sphingofungin C has been achieved, demonstrating the interconversion of these natural products. nih.gov

Design and Synthesis of this compound Derivatives and Analogues

The potent biological activity of this compound has spurred interest in the design and synthesis of its derivatives and analogues to explore structure-activity relationships (SAR) and potentially develop new therapeutic agents. riken.jprsc.org

Structural Modifications Targeting Specific Pharmacophores of this compound

A pharmacophore model represents the key structural features of a molecule that are responsible for its biological activity. biorxiv.orgschrodinger.commdpi.com For this compound, these features would include the amino acid head group, the multiple hydroxyl groups, the long aliphatic chain, and the ketone functionality.

The synthesis of various analogues allows for the systematic modification of these pharmacophoric elements. For instance, the synthesis of 4,5-di-epi-sphingofungin E, an epimer of the natural product, was achieved alongside the total synthesis of this compound itself. nih.govjst.go.jp This allows for a direct comparison of their biological activities and provides insight into the importance of the stereochemistry at the C4 and C5 positions. The synthesis of desulfonated analogs of sulfamisterin, a related compound, revealed that the 2S configuration is crucial for high SPT inhibitory activity, while the configuration at C-3 is less critical. riken.jp Such studies are vital for understanding the SAR of this class of compounds and for the rational design of new, more potent, or selective inhibitors. riken.jp The development of dynamic structure-based pharmacophore models, which account for the flexibility of the target protein, is a powerful tool for the virtual screening of compound libraries to identify novel inhibitors. biorxiv.org

Libraries of this compound Analogues for Structure-Activity Relationship Studies

The exploration of this compound's therapeutic potential has been significantly advanced through the chemical synthesis of analogue libraries designed to elucidate structure-activity relationships (SAR). These libraries, featuring systematic modifications to the core Sphingofungin structure, are instrumental in identifying the key molecular features required for biological activity, particularly the inhibition of serine palmitoyltransferase (SPT), a critical enzyme in sphingolipid biosynthesis. core.ac.ukrsc.org

A notable advancement in this area is the development of a modular and flexible synthetic strategy that facilitates the creation of a diverse range of sphingofungin analogues. nih.govresearchgate.net This approach has enabled the first total synthesis of previously elusive members of the sphingofungin family, such as Sphingofungin A and C, alongside other derivatives. nih.govresearchgate.net The core of this synthetic route involves a decarboxylative cross-coupling reaction of a chiral sulfinyl imine with a functionalized tartaric acid derivative. This key step efficiently establishes the four consecutive stereocenters characteristic of the sphingofungin backbone. nih.govresearchgate.net A subsequent late-stage metathesis reaction allows for the introduction of various lipophilic side chains, providing a straightforward method to generate structural diversity within the analogue library. nih.govresearchgate.net

This synthetic versatility has permitted the generation of a library of eight distinct sphingofungin analogues, which were subsequently evaluated for their biological activities, including antifungal, antiproliferative, and antiparasitic effects. nih.gov The findings from these studies have provided crucial insights into the SAR of the sphingofungin class of molecules.

For instance, the biological evaluation of this library has highlighted the importance of specific functional groups for activity against various pathogens. nih.gov Modifications to the acetyl and guanin groups, which differentiate Sphingofungin A, B, C, and D, as well as alterations at the C-14 position, have been shown to significantly impact the bioactivity profile. nih.gov

The table below summarizes the antiparasitic and antifungal activities of a selection of synthesized sphingofungin analogues, illustrating the impact of structural modifications on their biological efficacy.

| Compound | Modification from Sphingofungin C | T. b. rhodesiense IC₅₀ (µg/mL) | T. cruzi IC₅₀ (µg/mL) | L. donovani IC₅₀ (µg/mL) | P. falciparum IC₅₀ (µg/mL) | C. albicans MIC (µg/mL) | A. fumigatus MIC (µg/mL) |

| Sphingofungin A | Guanidinylation of C5-OH | 9.2 | >30 | >30 | 3.7 | 16 | 32 |

| Sphingofungin B | Hydrolysis of C5-acetate | 0.8 | 12.3 | 26.5 | 1.6 | 4 | 8 |

| Sphingofungin C | (Natural Product Core) | 1.4 | >30 | >30 | 4.2 | 8 | 16 |

| Sphingofungin D | Deacetylation of C3 | 2.5 | >30 | >30 | 8.6 | 16 | 32 |

| Analogue 18a | C2 Epimer of Sphingofungin C | 1.9 | >30 | >30 | 2.4 | 16 | 32 |

| Analogue 18b | Dehydroxylation at C14 | >30 | >30 | >30 | 17.8 | >64 | >64 |

| Analogue 18c | C14-keto analogue | 1.3 | >30 | >30 | 10.3 | 16 | 32 |

| Analogue 18d | C14-deoxy, C2-epimer | >30 | >30 | >30 | 15.6 | >64 | >64 |

Data sourced from Raguž et al. (2022). nih.gov

The SAR studies derived from these libraries have revealed several key insights. For example, the presence of the hydroxyl group at the C-14 position appears to be crucial for activity against P. falciparum, as its removal in analogues 18b and 18d led to a significant decrease in potency. nih.gov Conversely, the stereochemistry at the C-2 position seems to have a more nuanced effect, with the unnatural epimer 18a showing slightly enhanced activity against P. falciparum compared to the natural diastereomer, Sphingofungin C. nih.gov

These detailed investigations, made possible by the systematic synthesis of analogue libraries, are essential for refining the pharmacophore of the sphingofungin family and guiding the design of future derivatives with improved therapeutic properties.

Structure Activity Relationship Sar Studies of Sphingofungin E and Analogues

Correlating Structural Features of Sphingofungin E with Serine Palmitoyltransferase Inhibition

This compound and its analogues are potent inhibitors of serine palmitoyltransferase (SPT), the enzyme that catalyzes the initial and rate-limiting step in the de novo sphingolipid biosynthesis pathway. nih.govnih.gov The inhibitory mechanism involves the molecule forming an aldimine with the pyridoxal-5′-phosphate (PLP) cofactor at the active site of SPT. db-thueringen.debvsalud.org The structural features of the sphingofungin scaffold are finely tuned for this inhibition.

Key structural components of the sphingofungin family that influence SPT inhibition include the polar amino alcohol headgroup, the long polyketide tail, and specific functional groups along the chain. mdpi.com For instance, the C-2 hydroxymethylation, a feature present in this compound and the related compound myriocin (B1677593), has been shown to significantly enhance SPT inhibition against the bacterial enzyme. db-thueringen.de

The saturation level of the polyketide tail is another critical determinant of inhibitory potency. Studies comparing different sphingofungin derivatives have highlighted that desaturation in the tail, such as the Δ12 double bond, plays a role in modulating activity. Furthermore, the presence of a hydroxyl group at the C-14 position, as seen in Sphingofungin B, enhances SPT inhibition compared to derivatives lacking this group, such as Sphingofungin C. mdpi.com this compound, like Sphingofungin B, was found to inhibit SPT at nanomolar concentrations. nih.gov

| Compound/Feature | Modification | Impact on SPT Inhibition | Reference |

|---|---|---|---|

| This compound / Myriocin | C-2 Hydroxymethylation | Enhances inhibition (vs. bacterial SPT) | db-thueringen.de |

| Sphingofungin B | C-14 Hydroxylation | Enhances inhibition (vs. Sphingofungin C) | mdpi.com |

| Sphingofungin C2 | Acetylation at headgroup | Significantly enhances inhibition | mdpi.com |

| Δ12-containing derivatives | Δ12 double bond in tail | Critical for potent SPT inhibition | mdpi.com |

SAR for Antifungal Potency of this compound Analogues

The antifungal activity of sphingofungin analogues is closely linked to their ability to inhibit SPT, which disrupts the integrity of the fungal cell membrane. mdpi.com However, the structure-activity relationships for antifungal potency can differ from those for pure enzyme inhibition, suggesting that factors like cell permeability also play a significant role. mdpi.com

Studies on synthetic derivatives have further elucidated these relationships. For example, while Sphingofungin C requires a concentration of 10 μM to inhibit the growth of S. cerevisiae, the acetylated derivative Sphingofungin C2 is effective at 2.5 μM. mdpi.com This indicates that acetylation at the headgroup positively influences antifungal potency. mdpi.com The antifungal activity of various newly synthesized sphingofungin derivatives has been verified against pathogenic fungi such as Candida albicans and Aspergillus fumigatus. sioc-journal.cnnih.gov

| Compound | Modification vs. Sphingofungin C | Antifungal Activity against S. cerevisiae | Reference |

|---|---|---|---|

| Sphingofungin C | Baseline | Inhibits at 10 μM | mdpi.com |

| Sphingofungin C2 | Acetylation | Inhibits at 2.5 μM (more potent) | mdpi.com |

| Derivative with C-14 OH | Hydroxylation at C-14 | Reduced activity | mdpi.com |

| Derivative with Δ12 bond | Desaturation at C-12 | Increased activity | mdpi.com |

SAR for Antiproliferative Activity of this compound Derivatives

The inhibition of SPT by sphingofungin derivatives also confers antiproliferative and antiparasitic properties, as many single-celled eukaryotic parasites rely on homologous SPT enzymes for sphingolipid biosynthesis. sioc-journal.cn The evaluation of sphingofungin analogues against various parasites has revealed structure-activity relationships for this type of bioactivity.

A study testing a range of sphingofungin derivatives against parasites responsible for diseases like malaria, Chagas disease, and leishmaniasis found that their activity varied based on their structural features. sioc-journal.cn For instance, Sphingofungin B exhibited moderate antiprotozoal activity against Trypanosoma brucei rhodesiense, the parasite that causes sleeping sickness. sioc-journal.cn The systematic synthesis and biological evaluation of new derivatives have been instrumental in unraveling these SARs, highlighting the potential to tune the molecular structure for specific antiproliferative targets. nih.gov

| Compound | T. b. rhodesiense | T. cruzi | L. donovani | P. falciparum | Reference |

|---|---|---|---|---|---|

| Sphingofungin A | >30 | >30 | >30 | >10 | sioc-journal.cn |

| Sphingofungin B | 18.1 | >30 | >30 | >10 | sioc-journal.cn |

| Sphingofungin C | >30 | >30 | >30 | >10 | sioc-journal.cn |

| Sphingofungin D | >30 | >30 | >30 | >10 | sioc-journal.cn |

Influence of Specific Functional Groups and Stereochemistry on this compound Activity

The biological activity of this compound and its analogues is highly dependent on the presence and configuration of specific functional groups and the stereochemistry of the core structure. The precise spatial arrangement of atoms within the molecule dictates its ability to bind effectively to the SPT active site.

Key Functional Groups:

Headgroup Modifications: The nature of the substituent at the C-2 amino group and the C-1 position is critical. As noted, hydroxymethylation at C-2 (as in this compound) and acetylation enhance SPT inhibition. mdpi.com In contrast, methylation at the C-1 position, as seen in Sphingofungin F, has a negative impact on inhibition against bacterial SPT.

Polyketide Tail Modifications: The long lipid tail is essential for activity. The Δ12 double bond is a key feature for potent SPT inhibition and antifungal activity. mdpi.com The C-14 hydroxyl group also modulates activity, enhancing SPT inhibition but reducing antifungal potency in yeast. mdpi.com Synthetic modifications, such as creating 14-oxo and 14-desoxy derivatives, have confirmed that changes at this position significantly impact the inhibitory profile.

Stereochemistry: The stereochemistry of the polar headgroup, comprising carbons C-1 to C-4, is crucial for inhibitory activity. Synthetic studies creating epimers, such as 2-epi-sphingofungin C, have demonstrated that altering the stereochemical configuration at C-2 leads to a significant loss of activity. sioc-journal.cn This underscores the importance of the specific D-erythro diastereomer arrangement (2S, 3R) found in natural sphingolipids and their most potent inhibitors for proper recognition and binding by the SPT enzyme. rsc.orgekb.eg

Computational Approaches in this compound SAR and Molecular Docking

Computational methods are powerful tools in modern drug discovery for elucidating structure-activity relationships. nih.gov Techniques like quantitative structure-activity relationship (QSAR) analysis and molecular docking are used to model and predict how chemical structures interact with biological targets.

Molecular docking, a key component of structure-based drug design, computationally predicts the preferred orientation of a ligand when bound to a target protein. For this compound, docking studies could model its interaction within the active site of serine palmitoyltransferase. Such models would help visualize how the different functional groups—the amino acid headgroup, the hydroxyls, and the hydrophobic tail—engage with the amino acid residues of the enzyme and its PLP cofactor. This approach has been successfully used to understand the binding modes of other enzyme inhibitors. acs.org

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. By developing QSAR models for sphingofungin analogues, it would be possible to predict the antifungal or antiproliferative potency of novel, unsynthesized derivatives. This in silico screening can prioritize the synthesis of compounds with the highest predicted activity, saving time and resources. nih.gov While specific molecular docking and extensive QSAR studies on this compound are not widely detailed in the literature, the application of these computational approaches holds significant promise for rationally designing the next generation of sphingofungin-based therapeutic agents.

Analytical and Methodological Advancements in Sphingofungin E Research

Advanced Spectroscopic Techniques for Elucidating Biosynthetic Intermediates and Analogues (e.g., 2D NMR, Cryo-EM)

Advanced spectroscopic methods are crucial for the detailed structural analysis of Sphingofungin E and its related compounds.

Two-Dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful, non-destructive technique for determining the intricate molecular structures of complex organic molecules like this compound. emerypharma.comcreative-biostructure.com It provides detailed information about the connectivity and spatial relationships of atoms within a molecule. emerypharma.comcreative-biostructure.com For instance, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) have been effectively used to differentiate between closely related sphingofungin analogues, such as sphingofungins E and F, by identifying key differences in their hydroxyl and methyl branching patterns.

Cryo-Electron Microscopy (Cryo-EM) is an emerging technique in structural biology that allows for the high-resolution visualization of biomolecular complexes in their near-native state. nih.govcreative-biostructure.com In the context of this compound research, Cryo-EM can be employed to resolve the three-dimensional structure of enzyme-inhibitor complexes. This provides invaluable mechanistic insights into how this compound interacts with its molecular target, serine palmitoyltransferase (SPT). By visualizing the binding pocket and the specific interactions between the inhibitor and the enzyme, researchers can better understand the basis of its inhibitory activity. The integration of Cryo-EM with other structural biology techniques like NMR can offer a more comprehensive understanding of protein structures and their dynamics. nih.govcreative-biostructure.comnih.gov

Chromatographic Methods for Isolation and Purification of this compound and Analogues (e.g., HPLC, LC-MS/MS)

The isolation and purification of this compound and its analogues from complex fungal fermentation broths rely heavily on sophisticated chromatographic techniques.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of sphingofungins. researchgate.net HPLC systems, often coupled with a diode array detector, can separate individual sphingofungin analogues based on their polarity and other physicochemical properties. frontiersin.org Reversed-phase HPLC, using columns like C18, is commonly employed for this purpose. researchgate.netasm.org For example, a typical HPLC method for analyzing sphingofungins might involve a gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small percentage of formic acid to improve peak shape and ionization. asm.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the powerful separation capabilities of HPLC with the high sensitivity and specificity of tandem mass spectrometry, making it an indispensable tool for sphingolipid analysis. nih.govmdpi.comnih.gov This technique allows for the simultaneous quantification of various sphingolipid metabolites, including sphingofungins, even at very low concentrations. nih.govmdpi.comresearchgate.net The use of specific multiple reaction monitoring (MRM) transitions enhances the selectivity of detection, allowing for accurate quantification in complex biological matrices. mdpi.comresearchgate.net Hydrophilic interaction liquid chromatography (HILIC) has also been utilized as an alternative to reversed-phase chromatography, offering good peak shapes and short analysis times for sphingolipids. nih.gov

A typical workflow for the isolation of sphingofungins involves initial extraction from the fermentation broth, followed by a series of chromatographic steps. This can include adsorption chromatography on resins like Diaion HP-20 and ion-exchange chromatography to remove impurities before final purification by HPLC.

Mass Spectrometry Applications in this compound Metabolomics and Pathway Analysis

Mass spectrometry (MS) is a highly sensitive and versatile analytical technique that plays a pivotal role in metabolomics and the elucidation of biosynthetic pathways. nih.govsilantes.combiocrates.comnih.gov In the study of this compound, MS is used to identify and quantify metabolites, providing insights into metabolic networks and the effects of the compound on cellular metabolism. silantes.com

High-resolution mass spectrometry (HRMS) is particularly valuable for determining the elemental composition of unknown metabolites, aiding in their tentative identification. frontiersin.org For instance, LC-MS analysis can reveal the presence of sphingofungin analogues in fungal extracts based on their characteristic mass-to-charge ratios and fragmentation patterns. frontiersin.orgresearchgate.net

Tandem mass spectrometry (MS/MS) is employed to gain structural information about the metabolites. silantes.com By fragmenting the parent ion and analyzing the resulting daughter ions, researchers can deduce the structure of the original molecule. silantes.com This has been instrumental in characterizing new sphingofungin derivatives.

Metabolomic studies using MS can generate large and complex datasets. nih.gov These are often analyzed using bioinformatics tools to create molecular networks, which can help to visualize the relationships between different metabolites and identify clusters of related compounds, including potential new sphingofungin analogues. frontiersin.org

Cell-Based Assays for Evaluating this compound Biological Activity (e.g., MIC assays, MTT assays)

Cell-based assays are fundamental for determining the biological activity of compounds like this compound. sigmaaldrich.comsinobiological.com These assays provide a more physiologically relevant context compared to purely biochemical assays. sigmaaldrich.comsinobiological.com

Minimum Inhibitory Concentration (MIC) Assays are a standard method to determine the antifungal potency of a compound. These assays measure the lowest concentration of the compound that inhibits the visible growth of a microorganism, such as a fungus.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assays are colorimetric assays used to assess cell metabolic activity. sigmaaldrich.com As an indicator of cell viability, proliferation, and cytotoxicity, MTT assays can be used to evaluate the effect of this compound on fungal or mammalian cells. sigmaaldrich.com For example, studies have shown that sphingofungins can inhibit the growth of Saccharomyces cerevisiae at micromolar concentrations. nih.govresearchgate.net

Resazurin-based assays are another type of cell viability assay. These have been used to compare the inhibitory effects of different sphingofungin derivatives on eukaryotic cells, providing insights into structure-activity relationships. nih.gov For instance, such assays revealed that the desaturation of the polyketide tail in certain sphingofungins increases their antifungal activity. asm.org

The table below summarizes findings from cell-based assays on various sphingofungin compounds.

| Compound | Organism | Assay Type | Key Finding |

| Sphingofungin B | Saccharomyces cerevisiae | Growth Inhibition | Fully inhibited growth at 2.5 μM. nih.gov |

| Sphingofungin B₂ | Saccharomyces cerevisiae | Growth Inhibition | Fully inhibited growth at 2.5 μM. nih.gov |

| Sphingofungin C | Saccharomyces cerevisiae | Growth Inhibition | Required 10 μM for growth inhibition. nih.gov |

| Sphingofungin C₂ | Saccharomyces cerevisiae | Growth Inhibition | Inhibited growth at 2.5 μM. nih.gov |

Genetic Engineering Techniques for Studying this compound Biosynthesis and Function (e.g., Gene Knockouts, Overexpression)

Genetic engineering techniques are powerful tools for dissecting the biosynthetic pathway of this compound and understanding the function of the genes involved. nih.gov

Gene Knockouts involve the targeted deletion of a specific gene. researchgate.net By creating a knockout mutant of a putative biosynthetic gene and observing the resulting metabolic profile, researchers can determine the function of that gene. For example, if the deletion of a gene abolishes the production of this compound, it confirms the gene's involvement in its biosynthesis. Deletion of the FUM13 gene in Fusarium verticillioides, for instance, led to the production of altered fumonisins, indicating the role of the FUM13 protein in the biosynthetic pathway. researchgate.net

Overexpression of a gene or an entire biosynthetic gene cluster can lead to increased production of the corresponding natural product, which can facilitate its isolation and characterization. nih.govresearchgate.net Overexpression of biosynthetic gene clusters has been successfully used to identify the products of previously uncharacterized pathways. researchgate.netmdpi.com For example, the sphingofungin biosynthetic gene cluster was identified and linked to its product through overexpression technologies. researchgate.netmdpi.com

These genetic manipulations, often performed in model fungal hosts like Aspergillus nidulans or Saccharomyces cerevisiae, have been instrumental in elucidating the biosynthetic steps of sphingofungins and other fungal secondary metabolites. nih.govresearchgate.net

Transcriptomic and Proteomic Profiling to Identify this compound's Cellular Impact

To understand the broader cellular consequences of this compound exposure, researchers utilize "omics" approaches such as transcriptomics and proteomics. frontlinegenomics.comnih.gov

Transcriptomic Profiling , often performed using RNA-sequencing (RNA-seq), provides a comprehensive snapshot of all the RNA transcripts in a cell at a given moment. scispace.com By comparing the transcriptomes of cells treated with this compound to untreated cells, scientists can identify which genes are up- or down-regulated in response to the compound. This can reveal the cellular pathways that are affected by this compound, including potential off-target effects.

Proteomic Profiling involves the large-scale study of proteins, their structures, and their functions. mpg.de Techniques like mass spectrometry-based proteomics can be used to quantify changes in the abundance of thousands of proteins within a cell upon treatment with this compound. This provides a direct measure of the cellular response at the protein level and can complement transcriptomic data to give a more complete picture of the compound's impact. mpg.de

Together, these systems-level analyses are crucial for building a comprehensive understanding of the molecular mechanisms of action of this compound and its effects on cellular physiology.

Future Research Directions and Potential Academic Applications of Sphingofungin E

Sphingofungin E as a Biochemical Probe for Sphingolipid Metabolism Research

Sphingolipids are a class of lipids that are integral to the structure and function of eukaryotic cell membranes. researchgate.net They are also crucial signaling molecules involved in a myriad of cellular processes, including proliferation, apoptosis, and inflammation. biorxiv.org Given the central role of sphingolipid metabolism in cell biology, dysregulation of this pathway has been implicated in numerous diseases. rsc.orgnih.gov

This compound's primary mechanism of action is the inhibition of serine palmitoyltransferase (SPT), the enzyme that catalyzes the first and rate-limiting step in de novo sphingolipid biosynthesis. researchgate.netdb-thueringen.denih.govmdpi.com This specific inhibitory activity makes this compound an invaluable biochemical probe for researchers studying sphingolipid metabolism. By using this compound to block the initial step of the pathway, scientists can investigate the downstream consequences and elucidate the roles of various sphingolipid species in different cellular contexts. For instance, it can be used to study the effects of depleting de novo synthesized sphingolipids on cell signaling, membrane trafficking, and organelle function.

The development of chemically modified sphingolipids and fluorogenic probes has further enhanced the ability to study sphingolipid metabolism and trafficking within living cells. biorxiv.orgub.eduub.edu These tools, in conjunction with inhibitors like this compound, provide a powerful arsenal (B13267) for dissecting the intricate network of sphingolipid-mediated cellular events.

Exploring Novel Biological Targets and Pathways of this compound Beyond SPT

While the primary target of sphingofungins is SPT, the possibility of other biological targets and pathway interactions remains an area of active investigation. Mycotoxins, in general, are known to affect a variety of biological processes, including immune responses, oxidative stress, and mitochondrial function. db-thueringen.de It is conceivable that this compound, or its metabolites, could interact with other cellular components, leading to effects that are independent of SPT inhibition.

Research into the broader effects of sphingofungin-producing fungi, such as Aspergillus fumigatus, suggests complex interactions with the host. researchgate.net These fungi have evolved mechanisms to protect themselves from the toxic effects of their own secondary metabolites, which can involve enzymes with dual roles in both sphingofungin and sphingolipid biosynthesis. researchgate.netnih.govresearchgate.net Understanding these self-resistance mechanisms could provide clues to other proteins and pathways that interact with sphingofungins. Future research could employ techniques like affinity chromatography with immobilized this compound or proteomic profiling to identify novel binding partners and uncover previously unknown biological activities.

Metabolic Engineering and Synthetic Biology Approaches for Enhanced this compound Production or Novel Analogues

The production of this compound by its native fungal producers, such as Paecilomyces variotii, is often low, hindering extensive research and development. researchgate.net Metabolic engineering and synthetic biology offer promising solutions to this challenge. openaccessjournals.comfrontiersin.orgnih.gov By identifying and manipulating the biosynthetic gene cluster (BGC) responsible for sphingofungin production, researchers can potentially enhance the yield of this compound. db-thueringen.de

The elucidation of the sphingofungin BGC in Aspergillus fumigatus has provided a blueprint for these efforts. researchgate.netdb-thueringen.demdpi.com This knowledge can be applied to engineer heterologous expression systems in more tractable microbial hosts, leading to more efficient and higher-yield production. db-thueringen.de Synthetic biology tools, such as gene overexpression, knockout, and the introduction of novel biosynthetic pathways, can be employed to optimize the production of this compound. openaccessjournals.comfrontiersin.orgefbiotechnology.org Furthermore, these approaches can be used to generate novel analogues of this compound with potentially improved properties by modifying the biosynthetic pathway. researchgate.net